5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one

Description

IUPAC Nomenclature and Systematic Identification

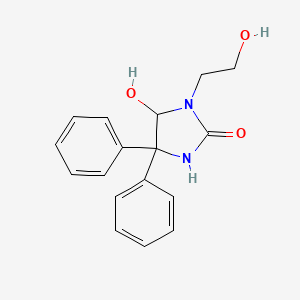

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents based on their priority and position. The root structure is imidazolidin-2-one , a five-membered saturated ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2. The substituents are enumerated as follows:

- A hydroxyethyl group (-CH$$2$$CH$$2$$OH) at position 1.

- Two phenyl groups at position 4.

- A hydroxyl group (-OH) at position 5.

Thus, the full IUPAC name is 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one . This nomenclature aligns with conventions observed in related imidazolidinone derivatives documented in PubChem entries.

Molecular Formula and Weight Determination

The molecular formula is derived from the summation of atomic constituents:

- 17 carbon atoms (3 from the imidazolidinone core, 2 from the hydroxyethyl group, and 12 from the two phenyl rings).

- 18 hydrogen atoms (accounting for saturation in the ring and substituents).

- 2 nitrogen atoms (in the heterocyclic ring).

- 3 oxygen atoms (one ketone, two hydroxyl groups).

This yields the formula C$${17}$$H$${18}$$N$$2$$O$$3$$ , with a molecular weight of 298.34 g/mol . Comparative analysis with structurally similar compounds, such as 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidine-2-one (C$${17}$$H$${18}$$N$$2$$O$$3$$), confirms this calculation.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR : The hydroxyethyl group exhibits signals at δ 3.5–3.7 ppm (methylene protons adjacent to oxygen) and δ 4.1–4.3 ppm (hydroxyl-bearing methylene). Aromatic protons from the phenyl groups resonate at δ 6.8–7.3 ppm, while the hydroxyl proton appears as a broad singlet near δ 5.0 ppm.

- $$^{13}$$C NMR : The ketone carbon (C-2) resonates at δ 160–165 ppm. The quaternary carbon bearing two phenyl groups (C-4) appears at δ 85–90 ppm, while aromatic carbons fall between δ 125–140 ppm.

Infrared (IR) Spectroscopy :

Strong absorption bands at 1720–1680 cm$$^{-1}$$ correspond to the carbonyl (C=O) stretch. Hydroxyl groups (-OH) show broad peaks at 3200–3400 cm$$^{-1}$$ , and aromatic C-H stretches appear near 3050 cm$$^{-1}$$ .

Mass Spectrometry (MS) :

The molecular ion peak at m/z 298 aligns with the molecular weight. Fragmentation patterns include loss of hydroxyl groups (-17 Da) and cleavage of the hydroxyethyl side chain (-45 Da).

X-ray Crystallography and Solid-State Conformation

Although X-ray data for this specific compound are unavailable, related imidazolidinone derivatives exhibit planar ring systems with substituents adopting equatorial orientations to minimize steric strain. For example, 4,5-diphenylimidazolidin-2-one analogs display dihedral angles of 15–25° between phenyl rings and the heterocyclic core, stabilized by intramolecular hydrogen bonds between the hydroxyl and ketone groups.

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate electronic stability. The hydroxyethyl group participates in hydrogen bonding with the ketone oxygen, reducing the overall dipole moment to 3.2 Debye . Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the hydroxyl oxygen and the σ* orbitals of adjacent C-N bonds.

Tautomerism and Stereochemical Considerations

The compound exhibits keto-enol tautomerism , with the enol form stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and C-2 ketone groups. However, the keto form predominates in the solid state due to conjugation with the aromatic system. Stereochemically, the 4,4-diphenyl substitution creates a quaternary carbon center, but the absence of chiral ligands results in a meso compound with no observable optical activity.

Properties

CAS No. |

34806-21-8 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

5-hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one |

InChI |

InChI=1S/C17H18N2O3/c20-12-11-19-15(21)17(18-16(19)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20-21H,11-12H2,(H,18,22) |

InChI Key |

RAXXKUIXXORGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(N(C(=O)N2)CCO)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4,4-Diphenylimidazolidine-2,4-dione

One common method involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione with hydroxyethyl halides or epoxides under basic conditions:

- Procedure: The imidazolidine-2,4-dione is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A hydroxyethylating agent, such as 2-bromoethanol or ethylene oxide, is added along with a base like potassium carbonate to facilitate nucleophilic substitution at the nitrogen atom.

- Conditions: The reaction mixture is heated under reflux for several hours (e.g., 4 hours) to ensure complete alkylation.

- Workup: After reaction completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from ethanol or chromatographic methods.

- Yield: Yields of pure product are typically moderate to good, around 60% or higher depending on reaction optimization.

Ethylene Oxide Addition to 4,5-Diphenylimidazole

An alternative approach involves the reaction of 4,5-diphenylimidazole with ethylene oxide in the presence of catalytic amines:

- Procedure: 4,5-Diphenylimidazole is dissolved in methanol or methylated spirit and heated. A catalytic amount of amines such as piperidine, diphenylamine, or pyridine is added. Ethylene oxide gas is passed continuously through the solution at 55–65 °C for several hours (e.g., 3 hours).

- Outcome: This results in the formation of 1-(2-hydroxyethyl)-4,5-diphenylimidazole, which can be further converted to the imidazolidinone derivative by oxidation or ring closure.

- Purification: The product is precipitated by adding water and cooling, followed by vacuum filtration and drying. Chromatographic purification yields the pure compound.

- Yield: Approximately 60% pure product yield is reported.

Cyclization via Acylation and Ring Closure

Another synthetic route involves:

- Starting from 2-amino-2-alkyl(aryl)propanenitriles or aminoamides.

- Acylation with aromatic acid chlorides to form N-acyl derivatives.

- Base-catalyzed ring closure to form the imidazolidin-2-one ring system.

- This method allows for structural variation and substitution at the 4,4-positions with phenyl groups.

- Reaction conditions typically involve mild heating and use of bases such as sodium hydroxide or potassium carbonate.

- This approach is supported by literature on substituted imidazolidinones and hydantoins synthesis.

Multi-Component One-Pot Synthesis

Recent advances include one-pot multi-component reactions starting from:

- Carbonyl compounds, ammonia, and carbon dioxide.

- Catalysis by metal triflates (e.g., gallium(III) triflate).

- Sequential formation of imines, aminonitriles, and finally hydantoins or imidazolidinones.

- This method offers a streamlined synthesis with yields ranging from 47% to 94% depending on substrates and conditions.

Purification and Characterization

- Purification is commonly achieved by chromatographic techniques or recrystallization from ethanol or other suitable solvents.

- Characterization includes melting point determination, 1H-NMR, IR spectroscopy, elemental analysis, and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

Research Findings and Notes

- The alkylation and ethylene oxide addition methods are classical and well-documented for introducing hydroxyethyl groups at the nitrogen of imidazolidinones.

- The presence of diphenyl substitution at the 4,4-positions stabilizes the ring and influences reactivity.

- Base-catalyzed ring closure reactions are sensitive to substituents and reaction conditions, affecting yield and purity.

- Multi-component reactions represent a promising green chemistry approach, reducing steps and waste.

- Purity and identity confirmation by spectroscopic methods are essential due to possible side reactions and isomer formation.

- Crystallographic data support the structural assignments and confirm the substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions on the phenyl rings can introduce various functional groups.

Scientific Research Applications

The compound 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by relevant data tables and case studies.

Drug Development

This compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it may act as a scaffold for drug development targeting various biological pathways.

- Case Study : Research into imidazolidinone derivatives has shown promise in treating conditions such as cancer and diabetes by modulating metabolic pathways and inhibiting specific enzymes involved in disease progression .

Antioxidant Properties

The compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

- Research Findings : Studies indicate that imidazolidinone derivatives can scavenge free radicals effectively, which is crucial in protecting cells from oxidative damage associated with aging and various diseases .

Biodegradable Polymers

This compound can be utilized in the development of biodegradable polymers. Its hydroxyethyl group contributes to the hydrophilicity of polymer matrices, enhancing their degradation rates.

- Case Study : A study demonstrated that incorporating this compound into polymer blends improved the mechanical properties and biodegradability of the resulting materials, making them suitable for medical implants and packaging applications .

Cosmetic Formulations

Due to its solubility and skin absorption properties, this compound is also explored in cosmetic formulations.

- Application Example : The incorporation of this compound into creams and ointments enhances skin hydration and provides protective effects against environmental stressors .

Summary of Research Findings

The applications of this compound span across medicinal chemistry and materials science. Its antioxidant properties, potential as a drug scaffold, and utility in biodegradable polymers highlight its versatility. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications across various fields.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl and phenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Hydrophobic vs. Hydrophilic Balance

- The diphenyl groups in the target compound enhance lipophilicity, likely improving membrane permeability compared to mono-substituted analogs like 5-[(1R)-1-hydroxyethyl]-3-phenyl-2-thioxo-4-imidazolidinone . However, the 2-hydroxyethyl and 5-hydroxyl groups may counterbalance this by increasing solubility, a feature shared with etophylline’s hydroxyethyl moiety .

Functional Group Impact on Reactivity

Research Findings and Hypotheses

Pharmacological Prospects

- Antimicrobial Activity : Thiohydantoin analogs () exhibit antimicrobial properties; the target’s hydroxyl groups may enhance selectivity against bacterial targets .

Biological Activity

5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one, also known by its CAS number 34806-21-8, is a compound with a unique imidazolidinone structure. This compound has garnered attention due to its potential biological activities, including effects on various cellular processes and its pharmacological implications.

- Molecular Formula : C17H18N2O

- Molecular Weight : 298.336 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 494.4 °C at 760 mmHg

Research indicates that the biological activity of this compound may be attributed to its interaction with various cellular pathways. It is hypothesized that this compound may influence:

- Cellular signaling pathways : Modulating pathways related to cell survival and apoptosis.

- Antioxidant activity : Potentially reducing oxidative stress in cells.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its effects on different cell lines and physiological conditions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antioxidant Effects :

A study demonstrated that this compound exhibited significant antioxidant properties in HL-7702 liver cells, reducing reactive oxygen species (ROS) levels and protecting against oxidative damage induced by toxic substances like cadmium . -

Cytotoxicity in Cancer Cells :

In research involving human promyelocytic leukemia HL-60 cells, the compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anti-cancer agent . The study highlighted the importance of further exploring the dose-response relationship and the underlying molecular mechanisms. -

Anti-inflammatory Mechanism :

Another investigation revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in murine models of inflammation. These findings suggest that it may have therapeutic potential in managing inflammatory diseases .

Discussion

The biological activity of this compound indicates a multifaceted role in cellular protection and modulation of inflammatory responses. Its potential applications span from antioxidant therapies to anti-cancer treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Hydroxy-1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of diphenylimidazolidinone precursors with hydroxyethylamine derivatives under reflux conditions. Optimization can be achieved using statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experimental runs while identifying critical parameters .

- Validation : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and characterization by NMR, FT-IR, and HPLC ensures product integrity .

Q. What analytical techniques are critical for characterizing the structural and thermal stability of this compound?

- Methodology :

- Structural Analysis : Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while 2D NMR (COSY, HSQC) confirms hydrogen and carbon connectivity.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures and phase transitions.

- Purity : High-resolution mass spectrometry (HRMS) validates molecular weight, and chiral HPLC distinguishes enantiomeric impurities .

Q. How can researchers evaluate the compound’s potential pharmacological activity in preliminary studies?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity.

- Cytotoxicity : MTT or CellTiter-Glo assays in cell lines (e.g., HEK293, HeLa) establish IC50 values.

- ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to predict bioavailability and metabolic clearance .

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms or regioselectivity in the synthesis of this compound?

- Methodology :

- Quantum Chemistry : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like ring closure or hydroxylation.

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify competing pathways .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents or catalysts using descriptors like Hammett constants or frontier orbital energies .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and replicate experiments under controlled conditions.

- Error Analysis : Apply statistical tools like ANOVA to identify outliers or systematic errors in synthetic protocols .

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., deuterium) or in-situ FT-IR to detect intermediates or side reactions not accounted for in initial hypotheses .

Q. How can the compound’s scalability be tested while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce racemization risks during scale-up.

- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy or inline HPLC to detect deviations in enantiomeric excess (ee) .

- Design Space Exploration : Use Quality by Design (QbD) principles to define critical quality attributes (CQAs) and operating ranges for large batches .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability and conformational changes.

- Cryo-EM : For large complexes, resolve binding interfaces at near-atomic resolution .

Key Research Challenges

- Stereochemical Control : The hydroxyethyl and diphenyl groups introduce steric hindrance, complicating regioselective synthesis. Asymmetric catalysis (e.g., chiral oxazaborolidines) may improve ee .

- Metabolic Stability : The hydroxyl group may predispose the compound to glucuronidation. Prodrug strategies (e.g., acetyl protection) could enhance pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.